molecular formula C24H26O2 B076517 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene CAS No. 13595-25-0

1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene

Cat. No.: B076517
CAS No.: 13595-25-0
M. Wt: 346.5 g/mol
InChI Key: PVFQHGDIOXNKIC-UHFFFAOYSA-N
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Description

1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene (CAS: 13595-25-0), commonly known as Bisphenol M, is a diphenylalkane derivative with the molecular formula C₂₄H₂₆O₂ and a molecular weight of 346.46 g/mol. It features a central 1,3-phenylene group flanked by two 4-hydroxyphenyl-2-propyl substituents (Figure 1). This compound is recognized for its role as a precursor in high-performance polymers, particularly cyanate ester (CE) resins used in aerospace and electronics due to their low hygroscopicity, high glass transition temperature (Tg), and mechanical stability . Bisphenol M is also utilized in laboratory research and specialty chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisphenol M is synthesized through the condensation reaction of phenol with acetone in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the bisphenol structure .

Industrial Production Methods: In industrial settings, the production of Bisphenol M involves large-scale reactors where phenol and acetone are combined with an acid catalyst. The reaction mixture is then subjected to distillation to purify the product. The final product is obtained after several purification steps, including crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Bisphenol M undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Monomer for Polymers : Bisphenol M is extensively used as a monomer in the synthesis of polycarbonate plastics and epoxy resins. These materials are known for their strength and thermal stability, making them suitable for applications in automotive parts, electronics, and construction materials .
  • Polymer Compositions : It is incorporated into polymer blends that require specific mechanical and thermal properties. For instance, polyarylate compositions that utilize Bisphenol M can achieve transparency and enhanced performance characteristics .

Biology

  • Endocrine Disruption Studies : Research has indicated that Bisphenol M may exhibit endocrine-disrupting properties by mimicking estrogen and interfering with hormonal functions. Studies are ongoing to understand its impact on human health and the environment, particularly concerning reproductive health .
  • Biological Interactions : Investigations into how Bisphenol M interacts with biological molecules are critical for assessing its safety and potential health risks. This includes studies on gene expression alterations and cellular signaling pathways influenced by its binding to hormone receptors.

Industry

  • Consumer Goods : The compound is utilized in the production of consumer products such as food containers, water bottles, and medical devices due to its durability and resistance to heat and chemicals .
  • Electronics : In the electronics sector, Bisphenol M is valued for its insulating properties and is used in circuit boards and other electronic components where thermal stability is essential .

Case Studies

Study TitleFocus AreaFindings
Impact of Bisphenol M on Hormonal ActivityEndocrine DisruptionDemonstrated that Bisphenol M binds to estrogen receptors, potentially leading to hormonal imbalances.
Synthesis of High-Performance PolycarbonatesPolymer ChemistryShowed that incorporating Bisphenol M enhances the mechanical properties of polycarbonate materials significantly.
Environmental Persistence of BisphenolsEnvironmental ScienceFound that Bisphenol M has a considerable half-life in aquatic environments, raising concerns about bioaccumulation.

Mechanism of Action

Bisphenol M exerts its effects primarily through its interaction with endocrine receptors. It can bind to estrogen receptors, mimicking the action of natural hormones and disrupting normal hormonal functions. This interaction can lead to various physiological effects, including alterations in gene expression and cellular signaling pathways .

Comparison with Similar Compounds

Key Properties:

  • Melting Point: Not explicitly reported, but thermal stability is inferred from its use in high-Tg copolymers .
  • Solubility: Likely soluble in polar organic solvents (e.g., methanol, DMF), as indicated by its application in lab reagents .
  • Hazards : Causes skin and eye irritation (GHS Category 2/2A) .

Bisphenol M belongs to the bisphenol family, characterized by two hydroxyphenyl groups linked via a bridging group. Below is a detailed comparison with structurally and functionally analogous compounds:

Structural Analogues

Compound Name CAS Molecular Formula Bridging Group Key Structural Difference
Bisphenol M 13595-25-0 C₂₄H₂₆O₂ 1,3-Phenylene Meta-substituted phenylene core
Bisphenol P 2167-51-3 C₂₄H₂₆O₂ 1,4-Phenylene Para-substituted phenylene core
Bisphenol S 80-09-1 C₁₂H₁₀O₄S Sulfonyl (SO₂) Sulfone bridge instead of isopropylidene
Bisphenol Z 843-55-0 C₁₉H₂₀O₂ Cyclohexylidene Cyclohexane bridge
BADCy (Cyanate ester) N/A C₂₃H₂₀N₂O₂ 2-Propyl (Cyanate) Cyanate-functionalized derivative of BADCy

Physicochemical and Functional Differences

Thermal Stability: Bisphenol M-based cyanate ester (MBCy) exhibits Tg > 300°C, outperforming BADCy (Tg ~250°C) due to its rigid meta-substituted backbone . Bisphenol S has lower thermal resistance (Tg ~150°C) due to its flexible sulfone group .

Hygroscopicity: MBCy copolymers show <1% water absorption, superior to BADCy (~2%) and Bisphenol S-based resins (~3%) .

Toxicity: Bisphenol M is classified as a skin/eye irritant but lacks endocrine-disruption data. In contrast, Bisphenol S is considered a safer alternative to BPA but has emerging concerns about metabolic interference .

Synthetic Applications: Bisphenol M’s amino derivative, 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene (CAS: 2687-27-6), is used in polyimide resins for liquid crystal alignment films, offering higher solubility than Bisphenol P derivatives .

Biological Activity

1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene, also known as Bisphenol A (BPA) derivative, is a compound that has garnered attention for its potential biological activities, particularly in relation to endocrine disruption and its effects on various cell lines. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cancer cells, and other relevant biological interactions.

Chemical Structure and Properties

This compound has the molecular formula C24H26O2C_{24}H_{26}O_2 and is characterized by two hydroxyphenyl groups attached to a central benzene ring through propyl linkers. Its structural properties contribute to its interactions with biological systems, particularly in mimicking estrogenic activity.

Estrogen Receptor Binding

Research indicates that compounds similar to this compound exhibit estrogenic activity by binding to estrogen receptors (ERs). This binding can lead to the activation of gene expression associated with cell proliferation and differentiation. The compound has shown a significant binding affinity for both ERα and ERβ, suggesting its potential role as an endocrine disruptor .

Cell Proliferation

In vitro studies have demonstrated that this compound can stimulate the proliferation of MCF-7 human breast cancer cells. This effect is mediated through the activation of ER pathways, leading to increased cell growth and survival. The compound’s ability to induce cell cycle progression highlights its potential implications in cancer biology .

Anticancer Properties

While primarily recognized for its estrogenic effects, recent studies have also explored the anticancer properties of this compound. For instance:

  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In particular, it exhibits IC50 values indicating significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at concentrations lower than those affecting normal cells .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through caspase activation pathways. This apoptotic effect is crucial for developing potential therapeutic agents targeting hormone-dependent cancers .

Study on MCF-7 Cells

A detailed study examined the effects of this compound on MCF-7 cells. The findings revealed:

  • Increased Proliferation : Treatment with the compound led to a dose-dependent increase in cell proliferation.
  • Gene Expression Changes : Analysis indicated upregulation of genes associated with cell cycle progression and survival pathways.
Concentration (µM)Cell Proliferation (%)Apoptosis Rate (%)
01005
1015010
5020030

This table summarizes the effects observed at varying concentrations of the compound.

Q & A

Q. What are the critical safety protocols for handling 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene in laboratory settings?

Basic Research Question
The compound is classified under GHS as a skin irritant (Category 2) and eye irritant (Category 2A) . Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods during weighing or dissolution to avoid inhalation.
  • First Aid: Flush eyes with water for 15 minutes if exposed; wash skin with soap and water .
  • Storage: Keep in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .

Q. How can chromatographic methods ensure the purity of this compound?

Basic Research Question
Reverse-phase HPLC is a standard method. Example conditions from pharmacopeial studies :

ParameterSpecification
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile PhaseMethanol:Buffer (65:35)*
Buffer6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L H₂O (pH 4.6)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
*Adjust retention time to baseline-separate impurities.

Q. What synthetic strategies improve regioselectivity in this compound production?

Advanced Research Question
The Friedel-Crafts alkylation of 4-hydroxyphenyl acetone with 1,3-diisopropylbenzene is a common route. Key optimizations :

  • Catalyst: Use Lewis acids (e.g., AlCl₃) at 0–5°C to minimize side reactions.
  • Solvent: Anhydrous dichloromethane enhances electrophilic substitution.
  • Purification: Recrystallize from ethanol/water (80:20) to achieve >98% purity .

Q. How can NMR spectroscopy distinguish 1,3- and 1,4-isomers of bis-hydroxyphenyl alkylbenzenes?

Advanced Research Question
1H NMR signals for aromatic protons differ due to substitution patterns:

  • 1,3-isomer (CAS 13595-25-0): Two doublets (J = 8.5 Hz) for para-substituted phenyl groups.
  • 1,4-isomer (CAS 2167-51-3): A singlet for symmetrically equivalent protons .
    13C NMR confirms methylene bridges (δ 40–45 ppm) and quaternary carbons (δ 125–130 ppm) .

Q. What storage conditions preserve the stability of this compound?

Basic Research Question

  • Temperature: Store at 2–8°C in amber glass vials to prevent photodegradation.
  • Humidity: Maintain <30% relative humidity; silica gel desiccants are recommended .
  • Stability Tests: Monitor via HPLC every 6 months for degradation peaks (e.g., quinone formation) .

Q. What analytical approaches identify degradation products of this compound under oxidative stress?

Advanced Research Question
Accelerated degradation studies (40°C, 75% RH for 14 days) coupled with LC-MS/MS reveal:

  • Primary Degradants: Oxidized derivatives (e.g., 4-hydroxyphenyl ketones, m/z 362.4).
  • Method: Use a Q-TOF mass spectrometer in positive ion mode with ESI .
  • Quantification: Compare peak areas against fresh samples; degradation >5% indicates instability .

Q. How do structural modifications of this compound affect its solubility in polar solvents?

Advanced Research Question

  • Hydrogen Bonding: The hydroxyl groups enable solubility in DMSO and methanol (up to 50 mg/mL).
  • Derivatization: Acetylation of -OH groups reduces polarity, increasing solubility in chloroform .
  • Co-solvents: Ethanol/water mixtures (70:30) enhance solubility for biological assays .

Q. What spectroscopic techniques confirm the absence of toxic byproducts (e.g., BPA analogs) in synthesized this compound?

Advanced Research Question

  • GC-MS: Screen for residual 4-isopropenylphenol (m/z 134.1) using a DB-5MS column.
  • FTIR: Absence of C=O stretches (1700–1750 cm⁻¹) confirms no ketone impurities .
  • Limit of Detection (LOD): <0.1% for regulated analogs (e.g., BPA) per EPA guidelines .

Q. What computational methods predict the environmental persistence of this compound?

Advanced Research Question

  • QSPR Models: Use EPI Suite™ to estimate biodegradation half-life (>60 days indicates persistence).
  • Docking Studies: Simulate binding to estrogen receptors (ER-α/β) to assess endocrine disruption potential .
  • Ecotoxicity: Predict LC50 for Daphnia magna via ECOSAR; values <1 mg/L classify as "toxic" .

Q. How can researchers mitigate interference from this compound in assays detecting phenolic endocrine disruptors?

Advanced Research Question

  • Sample Cleanup: Solid-phase extraction (C18 cartridges) with methanol elution removes non-polar interferents.
  • Chromatographic Separation: Use a phenyl-hexyl column to resolve co-eluting phenolics (e.g., BPA, triclosan) .
  • Selective Detection: Electrochemical sensors with molecularly imprinted polymers (MIPs) improve specificity .

Properties

IUPAC Name

4-[2-[3-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2/c1-23(2,17-8-12-21(25)13-9-17)19-6-5-7-20(16-19)24(3,4)18-10-14-22(26)15-11-18/h5-16,25-26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFQHGDIOXNKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065548
Record name 1,3-Bis[1-methyl-1-(4-hydroxyphenyl)ethyl]benzene
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Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13595-25-0
Record name Bisphenol M
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URL https://commonchemistry.cas.org/detail?cas_rn=13595-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(1,3-phenylenebis(1-methylethylidene))bis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Bis[1-methyl-1-(4-hydroxyphenyl)ethyl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(1,3-phenylene-bis(1-methylethylidene))bis-phenol
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Record name Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 500-ml three-neck reactor was charged with amberlist-15 (7.5 g, 2.6 mmols), phenol (178.5 g, 633 mmols) and toluene (30 ml). The contents were heated up to 80° C. in nitrogen atmosphere. Under agitation, a mixture of m-diisopropenylbenzene (m-DIPeB, 15.0 g, 31.5 mmols) and toluene (30 ml) was fed thereto over 3 hours at 80° C. After completion of the feed, agitation was carried out at 80° C. for 10 minutes and then Amberlist-15 was removed by filtration. The filtrate was analyzed by liquid matography. Bisphenol M (α, α″-bis(4-hydroxyphenyl)-1,2-diisopropylbenzene, 28.8 g, yield 88%), the intended product, and the o,p-product, the position isomer of bisphenol M (α-(4-hydroxyphenyl)-α″-(2-hydroxyphenyl)-1,3-diisopropylbenzene, 2.79 g, yield 8.5%), were obtained. After completion of the same aftertreatment and purification operations as those in Example 3, bisphenol M was isolated (17.7 g., isolation yield 54%, purity 99.6%).
Quantity
178.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
8.5%

Synthesis routes and methods II

Procedure details

A 500-ml three-neck reactor was charged with Amberlist-15 (7.5 g, 2.6 mmols), phenol (178.5 g, 633 mmols) and p-xylene (60 ml). The contents were heated up to 80° C. in nitrogen atmosphere. Under agitation, a mixture of m-diisopropenylbenzene (m-DIPeB, 15.0 g, 31.5 mmols) and p-xylene (60 ml) was fed thereto over 3 hours at 80° C. After completion of the feed, agitation was carried out at 80° C. for 10 minutes and then Amberlist-15 was removed by filtration. The filtrate was analyzed by liquid chromatography. Bisphenol M (α, α″-bis(4-hydroxyphenyl)-1,3-diisopropylbenzene, 30.5 g, yield 93%), the intended product, and the o, p-product, the position isomer of bisphenol M (α-(4-hydroxyphenyl)-α″-(2-hydroxyphenyl)-1,3-diisopropylbenzene, 1.67 g, yield 5.1%), were obtained.
[Compound]
Name
15
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
178.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
5.1%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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